tert-Butyl (5-aminopyridin-2-yl)carbamate
Overview
Description
tert-Butyl (5-aminopyridin-2-yl)carbamate is an organic compound with the molecular formula C10H15N3O2. It is a derivative of pyridine, featuring an amino group at the 5-position and a carbamate group at the 2-position. This compound is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl (5-aminopyridin-2-yl)carbamate can be synthesized through a multi-step process. One common method involves the reaction of 5-aminopyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under inert atmosphere conditions and at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (5-aminopyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amines and other reduced forms.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
tert-Butyl (5-aminopyridin-2-yl)carbamate is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of tert-Butyl (5-aminopyridin-2-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the carbamate group can participate in covalent bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (5-aminopyridin-2-yl)(methyl)carbamate: Similar structure but with a methyl group attached to the carbamate.
tert-Butyl (4-aminopyridin-2-yl)carbamate: Amino group at the 4-position instead of the 5-position.
Uniqueness
tert-Butyl (5-aminopyridin-2-yl)carbamate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .
Properties
IUPAC Name |
tert-butyl N-(5-aminopyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-8-5-4-7(11)6-12-8/h4-6H,11H2,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVPESPHUUFULF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC=C(C=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622217 | |
Record name | tert-Butyl (5-aminopyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220731-04-4 | |
Record name | tert-Butyl (5-aminopyridin-2-yl)carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10622217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl N-(5-aminopyridin-2-yl)carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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